1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Overview
Description
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropeptide S Receptor Antagonism
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one derivatives have been extensively studied for their antagonistic activity at the Neuropeptide S (NPS) receptor. This research is significant due to the NPS system's connection with various central nervous system disorders, including panic disorder, anxiety, sleeping disorders, asthma, obesity, post-traumatic stress disorder (PTSD), and substance abuse. Synthesized derivatives of this compound demonstrated potent NPS receptor antagonism, suggesting their potential utility in studying and possibly treating these conditions (Hassler et al., 2014).
Structural Activity Relationships
Studies have focused on identifying critical structural features of this compound derivatives for their activity as NPS antagonists. This research involved synthesizing various derivatives and examining their potency as antagonists. Findings indicated that certain functional groups and structural modifications are crucial for maintaining potent antagonist activity, which is essential for developing effective therapeutic agents (Zhang et al., 2008).
Synthesis and Pharmacokinetics
Another area of study has been the synthesis and pharmacokinetic analysis of these compounds. This includes the development of efficient synthetic routes and analyses of their biological activities. For instance, derivatives like SHA 68 have shown promise due to their selectivity and ability to reach pharmacologically relevant concentrations in vivo, providing insights into the pharmacokinetic properties necessary for effective NPS receptor antagonism (Okamura et al., 2008).
Antitumoral Activity
Research has also been conducted on the antitumoral properties of this compound derivatives. Some derivatives have demonstrated significant antitumoral activity against human thyroid cancer cell lines by promoting apoptotic pathways and DNA fragmentation. This suggests potential applications in cancer research and therapy (Chiacchio et al., 2013).
Constrained Dipeptide Surrogates
Derivatives of this compound have been used to create constrained dipeptide surrogates. These studies involve synthesizing novel bicyclic scaffolds, which can serve as useful tools in peptide chemistry and drug design, potentially leading to the development of new pharmaceuticals (Bencsik et al., 2003).
Properties
IUPAC Name |
1,1-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLCOYGUHIBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630819 | |
Record name | 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847555-93-5 | |
Record name | 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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